N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide
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Overview
Description
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide is a synthetic organic compound with the chemical formula C16H18N2O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure substituted with a nitro group at the 6-position and a heptanamide chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The final step involves the reaction of the nitrated chromen-2-one with heptanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-(6-Amino-2-oxo-2H-chromen-3-yl)heptanamide.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2-oxo-2H-chromen-3-carboxylic acid and heptanamide.
Scientific Research Applications
N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, contributing to its antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of N-(6-Nitro-2-oxo-2H-chromen-3-yl)heptanamide, known for its anticoagulant and antimicrobial properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant and anticancer activities.
4-Methylcoumarin: A methylated derivative with potential antimicrobial and anti-inflammatory effects.
Uniqueness
This compound is unique due to the presence of both a nitro group and a heptanamide chain, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the heptanamide chain may improve its solubility and bioavailability.
Properties
CAS No. |
852-32-4 |
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Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
N-(6-nitro-2-oxochromen-3-yl)heptanamide |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-4-5-6-15(19)17-13-10-11-9-12(18(21)22)7-8-14(11)23-16(13)20/h7-10H,2-6H2,1H3,(H,17,19) |
InChI Key |
YXDVLGUASFCBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
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